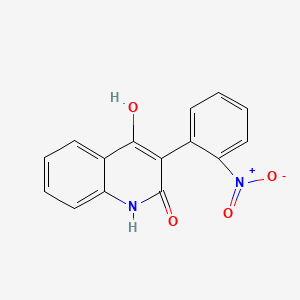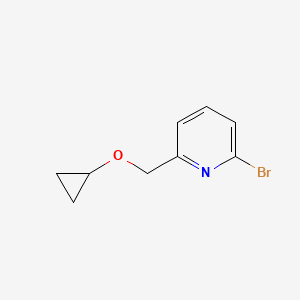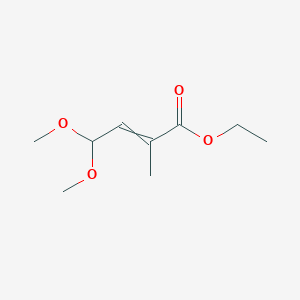
Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H16O4. It is a derivative of butenoic acid and is characterized by the presence of two methoxy groups and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethoxy-2-methylbut-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4-dimethoxy-2-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4,4-dimethoxy-2-methylbut-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of methoxy groups and the ester functionality can affect the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-2-methylbut-2-enoate: This compound has a hydroxyl group instead of methoxy groups.
Ethyl 4-bromo-2-methylbut-2-enoate: This compound contains a bromine atom instead of methoxy groups.
Ethyl 4-diethoxyphosphoryl-2-methylbut-2-enoate: This compound has diethoxyphosphoryl groups instead of methoxy groups.
Uniqueness
Ethyl 4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and interactions with other molecules. The methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3 |
Clave InChI |
CXAAVGWYCGZROL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
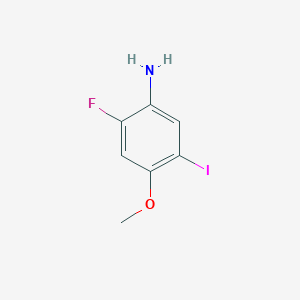
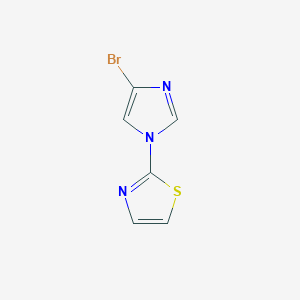
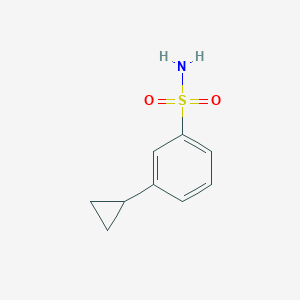
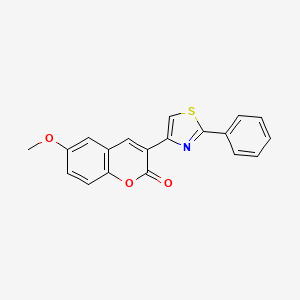

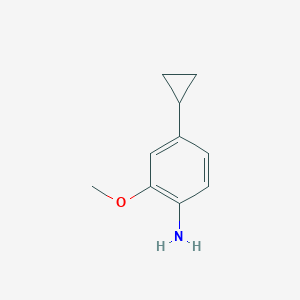
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
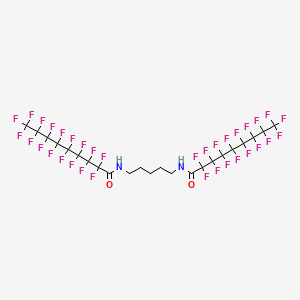
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
